4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Description
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in scientific research.
Scientific Research Applications
Medicine: Anticancer Drug Development
The trifluoromethyl group in compounds like 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has been associated with numerous pharmacological activities . In particular, its incorporation into drug molecules can enhance their efficacy and stability. This compound has potential applications in the development of anticancer drugs, as it can be used to synthesize derivatives with cytotoxic properties against various cancer cell lines .
Agriculture: Pesticide Synthesis
In the agricultural sector, pyrazoles, which include the core structure of this compound, are utilized for their pesticidal properties . The trifluoromethyl group can contribute to the creation of more potent and environmentally stable pesticides, potentially leading to the development of new agrochemicals that are effective against a broad range of pests .
Material Science: Polymer Synthesis
The unique chemical structure of 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine makes it a candidate for synthesizing advanced polymers. These polymers could exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group, making them suitable for high-performance materials .
Environmental Science: Fluorinated Compounds Analysis
In environmental science, the analysis of fluorinated compounds, such as those containing the trifluoromethyl group, is crucial for understanding their impact on ecosystems . This compound could be used as a standard in analytical methods to detect and quantify the presence of similar fluorinated structures in environmental samples.
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to interact with various enzymes could be explored in biochemistry for enzyme inhibition studies . Its structural features might allow it to bind to active sites or allosteric sites of enzymes, providing insights into enzyme function and aiding in the design of new inhibitors.
Pharmacology: Cannabinoid Receptor Modulation
Research has shown that compounds with a trifluoromethylphenyl moiety can act as ligands for cannabinoid receptors . This suggests that 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could be modified to develop new pharmacological agents that modulate cannabinoid receptors, potentially leading to novel treatments for pain and inflammatory conditions .
properties
IUPAC Name |
4-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-16-17(10(7)15)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYQHDGLSLYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine |
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